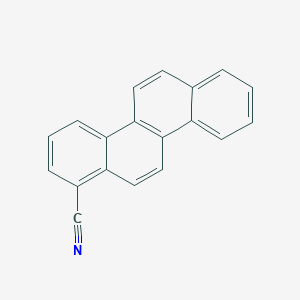

Chrysene-1-carbonitrile

Description

Significance of Chrysene (B1668918) Derivatives in Advanced Chemical Research

Chrysene and its derivatives are subjects of intense scientific investigation due to their versatile applications and intriguing properties. nih.gov The rigid, planar structure of the chrysene core provides a stable platform for developing materials with significant charge-transport capabilities and specific luminescent properties. rsc.org This has led to their exploration for use in organic electronics, such as organic light-emitting diodes (OLEDs) and solar cells. solubilityofthings.com Researchers have synthesized chrysene-based nanographenes that exhibit small HOMO-LUMO energy gaps and strong, long-wavelength emission, making them promising candidates for light-emitting materials and bioimaging applications. acs.org

Furthermore, the chrysene scaffold has been instrumental in the development of new therapeutic agents. Modified chrysenes have been synthesized and evaluated for their potential as anticancer agents, with some demonstrating marked activity against cancer cell lines. nih.govnih.gov The development of synthetic routes to create functionalized chrysenes, such as 4,10-disubstituted derivatives, allows for systematic studies of structure-property relationships, which is critical for designing new materials and drugs. nih.govresearchgate.net The ability to introduce various functional groups onto the chrysene skeleton via methods like copper-catalyzed dimerization or intramolecular cycloadditions has significantly expanded the library of available chrysene derivatives for study. nih.govacs.org

Table 1: Properties of Selected Chrysene Derivatives This table presents photophysical and electrochemical data for various substituted chrysene derivatives to illustrate the impact of functionalization on the core chrysene structure. Data is compiled from referenced studies.

| Compound/Derivative | Substitution Pattern | λabs (nm) | λem (nm) | Oxidation Potential (V vs. Fc/Fc+) | Source |

| TPA-C-TP | 6-(terphenyl)-12-(triphenylamine) | 352 | 436 | - | researchgate.net |

| TPE-C-TP | 6-(terphenyl)-12-(tetraphenylethene) | 340 | 459 | - | researchgate.net |

| 4,10-dichlorochrysene | 4,10-dichloro | ~280, 320-350 | - | 1.34 | nih.gov |

| 4,10-bis(4-methoxyphenyl)chrysene | 4,10-bis(4-methoxyphenyl) | ~290, 350-380 | - | 0.88 | nih.gov |

The Unique Role of the Nitrile Group in Organic Molecules and Materials Science

The nitrile, or cyano, group (-C≡N) is a compact and highly versatile functional group in organic chemistry. algoreducation.comnumberanalytics.com Its strong electron-withdrawing nature and high polarity, stemming from the carbon-nitrogen triple bond, significantly influence the electronic structure and intermolecular interactions of a molecule. numberanalytics.comthieme-connect.de This makes the nitrile group a powerful tool for tuning the properties of organic materials. numberanalytics.com

In materials science, nitriles are integral to the production of synthetic fibers, resins, and specialty rubbers like nitrile rubber, which is valued for its chemical resistance. algoreducation.com The introduction of cyano groups into π-conjugated molecules is a common strategy for creating chromophores with large dipole moments for applications in nonlinear optics. thieme-connect.de Furthermore, cyano-substitution can impact the luminescent properties of molecules, sometimes leading to enhanced fluorescence or aggregation-induced emission (AIE). nih.govsciencechina.cn

From a synthetic standpoint, the nitrile group is an exceptionally useful intermediate. numberanalytics.comnumberanalytics.com It can be readily converted into a variety of other functional groups, including amines (via reduction), carboxylic acids and amides (via hydrolysis), and aldehydes, making it a valuable building block in the construction of complex molecules like pharmaceuticals and agrochemicals. numberanalytics.comebsco.com

Scope and Research Focus on Chrysene-1-carbonitrile and its Analogs

This compound (CAS No: 36288-23-0) represents the specific convergence of the stable chrysene framework and the functional nitrile group. chemsrc.com While detailed studies focusing exclusively on this single isomer are not widespread, the research focus can be understood by examining its constituent parts and related analogs. The primary interest in a molecule like this compound lies in how the potent electron-withdrawing nitrile group modifies the inherent photophysical and electronic properties of the chrysene core.

Research on analogous cyano-substituted PAHs demonstrates that the nitrile group can significantly alter fluorescence, redox potentials, and molecular packing in the solid state. nih.govsciencechina.cn Anharmonic quantum chemical computations on various CN-PAHs show that while many spectral regions are similar to their unsubstituted parents, unique identifiable features emerge in the infrared spectra, allowing for their potential differentiation. arxiv.org

The synthesis of this compound is achievable through established organic chemistry reactions. For instance, chrysene-1-carboxylic acid has been synthesized and can serve as a direct precursor. nih.govunit.no This carboxylic acid can be converted to a primary amide, which is then dehydrated to yield the target nitrile. Alternatively, direct cyanation of a halogenated chrysene precursor represents another viable synthetic route. The research focus for this compound and its analogs includes:

Photophysical Properties: Investigating the impact of the 1-cyano group on the absorption and emission spectra, fluorescence quantum yield, and excited-state lifetime compared to unsubstituted chrysene. researchgate.netspectroscopyonline.com

Materials Science Applications: Exploring its use as a building block for more complex functional materials, such as blue-emitting fluorophores for OLEDs, where cyano-substitution can enhance performance and color purity. researchgate.netsciencechina.cn

Synthetic Utility: Using the nitrile group as a synthetic handle for further functionalization at the 1-position of the chrysene core, opening pathways to novel derivatives. nih.govresearchgate.net

The study of this compound and its analogs contributes to the fundamental understanding of how functional group placement on PAH scaffolds dictates their material properties, paving the way for the rational design of next-generation organic electronic materials. rsc.orgacs.org

Structure

2D Structure

3D Structure

Properties

CAS No. |

36288-23-0 |

|---|---|

Molecular Formula |

C19H11N |

Molecular Weight |

253.3 g/mol |

IUPAC Name |

chrysene-1-carbonitrile |

InChI |

InChI=1S/C19H11N/c20-12-14-5-3-7-17-16(14)10-11-18-15-6-2-1-4-13(15)8-9-19(17)18/h1-11H |

InChI Key |

SJXMJONNWFLQQN-UHFFFAOYSA-N |

Canonical SMILES |

C1=CC=C2C(=C1)C=CC3=C2C=CC4=C(C=CC=C43)C#N |

Origin of Product |

United States |

Advanced Spectroscopic Characterization

Electronic Absorption and Emission Spectroscopy of Chrysene-1-carbonitrile and Analogs

Electronic spectroscopy, encompassing UV-Visible absorption and fluorescence, is fundamental to understanding the photophysical characteristics of this compound. These techniques probe the electronic energy levels of the molecule and how they are influenced by structural modifications and the surrounding environment.

The electronic absorption spectrum of a molecule reveals the wavelengths of light that promote electrons from the ground state to higher energy excited states. For polycyclic aromatic hydrocarbons (PAHs) like chrysene (B1668918) and its derivatives, these spectra are characterized by a series of absorption bands corresponding to π-π* transitions within the aromatic system. edinst.comwikipedia.orgwebbtelescope.org

The parent compound, chrysene, exhibits a complex UV-Visible spectrum with several distinct absorption maxima. In alcohol, major peaks are observed at approximately 222 nm, 258 nm, and 268 nm, with weaker absorptions extending into the longer wavelength region around 320 nm and 361 nm. nih.gov These bands are attributed to electronic transitions to different excited singlet states (S₀ → Sₙ). spectroscopyonline.com The shape and position of these bands are a fingerprint of the chrysene electronic structure. bspublications.net

Introduction of a substituent, such as a carbonitrile (-CN) group at the 1-position, is expected to perturb the electronic structure of the chrysene core. The cyano group is electron-withdrawing and can extend the π-conjugation of the aromatic system. This typically leads to a bathochromic shift (red-shift) of the absorption bands to longer wavelengths. This shift occurs because the substituent can lower the energy of the Lowest Unoccupied Molecular Orbital (LUMO), thereby reducing the HOMO-LUMO energy gap. Studies on other substituted chrysenes and PAHs confirm that functionalization can tune the absorption properties, often broadening the spectra and shifting the maxima. rsc.orgresearchgate.net For instance, the introduction of ethynyl (B1212043) groups on chrysene causes a red shift in absorption bands and an increase in the molar absorption coefficient (ε), indicating a more allowed electronic transition. rsc.org

Table 1: UV-Visible Absorption Maxima for Chrysene and Analogs

| Compound | Solvent | Absorption Maxima (λmax in nm) | Molar Extinction Coefficient (ε in L·mol⁻¹·cm⁻¹) | Reference |

|---|---|---|---|---|

| Chrysene | Alcohol | 222, 258, 268, 295, 320, 344, 353, 361 | log ε = 4.55, 4.96, 5.20, 4.08, 4.12, 2.81, 2.57, 2.80 | nih.gov |

| Dibenzo[c,l]chrysene derivative (4a) | Dichloromethane (B109758) | 310 | 5.7 x 10⁴ | mdpi.com |

| Dibenzo[c,l]chrysene derivative (4b) | Dichloromethane | 324 | 7.5 x 10⁴ | mdpi.com |

Fluorescence spectroscopy measures the light emitted as a molecule relaxes from an excited electronic state back to the ground state. The parent chrysene molecule is known to be fluorescent. Upon excitation, it emits light with characteristic peaks, providing insight into the energy of its lowest excited singlet state (S₁). The fluorescence emission spectrum of chrysene often appears as a partial mirror image of its longest-wavelength absorption band. uni-muenchen.de

The introduction of a carbonitrile group at the 1-position is anticipated to modify the fluorescence properties, including the emission wavelength, fluorescence quantum yield (Φf), and fluorescence lifetime (τ). The quantum yield, which is the ratio of photons emitted to photons absorbed, is a critical measure of a fluorophore's efficiency. iupac.org Substituents can significantly alter this value by influencing the rates of radiative (fluorescence) and non-radiative decay processes. For example, studies on various functionalized PAHs show that electron-donating or electron-withdrawing groups can either enhance or quench fluorescence depending on their position and interaction with the aromatic system. researchgate.netresearchgate.net

While specific data for this compound is scarce, research on related compounds provides valuable insights. For instance, alkyne-substituted chrysenes show a red-shift in emission and an increased quantum yield compared to the parent molecule. rsc.org In some cases, substituent-induced changes in molecular geometry and electronic distribution can lead to the formation of excited-state species like excimers (excited dimers), which exhibit broad, structureless, and significantly red-shifted emission bands. rsc.org The fluorescence quantum yield of chrysene derivatives can be very high, with some reaching up to 40%. rsc.org

Table 2: Fluorescence Emission Data for Chrysene Analogs

| Compound | Solvent | Excitation Wavelength (λex in nm) | Emission Maxima (λem in nm) | Quantum Yield (Φf) | Reference |

|---|---|---|---|---|---|

| Chrysene Diol (3) | THF | - | Red-shifted by 23 nm vs. Chrysene | - | rsc.org |

| Dibenzo[c,l]chrysene derivative (4a) | Dichloromethane | 310 | 429, 456 | - | mdpi.com |

| Dibenzo[c,l]chrysene derivative (4b) | Dichloromethane | 324 | 428, 456 | - | mdpi.com |

| Chrysene Excimer in DNA scaffold | - | 353 | 450 - 470 | up to 0.40 | rsc.org |

Solvatochromism is the change in a substance's absorption or emission spectrum when it is dissolved in different solvents of varying polarity. wikipedia.org This phenomenon arises from the differential solvation of the molecule's ground and excited electronic states. researchgate.net The nitrile group in this compound introduces a significant dipole moment into the otherwise largely nonpolar chrysene structure. This makes the molecule susceptible to solvent polarity effects.

In a nonpolar solvent, the interaction with the solute is minimal. In a polar solvent, the solvent molecules will arrange themselves to stabilize the dipole of the solute. If the excited state is more polar than the ground state, a polar solvent will stabilize the excited state more, leading to a lower energy gap and a bathochromic (red) shift in the emission spectrum. Conversely, if the ground state is more polar, a hypsochromic (blue) shift will be observed. wikipedia.org

For this compound, the π-π* transition is expected to lead to an excited state with a larger dipole moment than the ground state. Therefore, one would predict positive solvatochromism, where the fluorescence emission shifts to longer wavelengths as the solvent polarity increases. This behavior is common for donor-acceptor type molecules and has been observed in many cyanine (B1664457) and other functionalized dyes. researchgate.netosf.io Such studies are crucial for applications where the molecule might be used as a sensor or probe in environments of varying polarity, such as in biological systems. researchgate.net

Fluorescence Spectroscopy: Quantum Yields and Emission Characteristics

Vibrational Spectroscopy (Fourier-Transform Infrared, Raman) for Structural Confirmation

Vibrational spectroscopy, including Fourier-Transform Infrared (FTIR) and Raman spectroscopy, provides a molecular fingerprint based on the vibrations of chemical bonds. mdpi.comphotothermal.com These techniques are complementary and are invaluable for confirming the presence of specific functional groups and elucidating molecular structure. eag.com

For this compound, the most telling feature in its vibrational spectrum would be the nitrile (C≡N) stretching vibration. This bond typically gives rise to a sharp, intense absorption in the FTIR spectrum and a strong signal in the Raman spectrum in the range of 2220-2260 cm⁻¹. Its presence would be definitive proof of the successful introduction of the nitrile group.

The rest of the spectrum would be dominated by the vibrations of the chrysene backbone. Key expected vibrational modes include:

Aromatic C-H stretching: Found above 3000 cm⁻¹.

Aromatic C=C stretching: A series of bands in the 1400-1650 cm⁻¹ region, characteristic of the polycyclic aromatic ring system.

C-H in-plane and out-of-plane bending: These vibrations occur in the fingerprint region (below 1300 cm⁻¹) and are highly specific to the substitution pattern on the aromatic rings.

Raman spectroscopy is particularly sensitive to the nonpolar C=C bonds of the aromatic rings, while FTIR is more sensitive to polar bonds like the C≡N group. photothermal.com Together, they provide a comprehensive structural confirmation.

Table 3: Predicted Key Vibrational Frequencies for this compound

| Vibrational Mode | Expected Wavenumber (cm⁻¹) | Technique | Expected Intensity |

|---|---|---|---|

| Aromatic C-H Stretch | 3000 - 3100 | FTIR, Raman | Medium to Weak |

| Nitrile C≡N Stretch | 2220 - 2260 | FTIR, Raman | Strong, Sharp (FTIR); Strong (Raman) |

| Aromatic C=C Ring Stretch | 1400 - 1650 | FTIR, Raman | Medium to Strong (Multiple Bands) |

| C-H Out-of-Plane Bend | 650 - 900 | FTIR | Strong |

Nuclear Magnetic Resonance (NMR) Spectroscopic Analysis for Structural Elucidation

Nuclear Magnetic Resonance (NMR) spectroscopy is one of the most powerful tools for determining the precise structure of organic molecules in solution. It provides information on the chemical environment, connectivity, and spatial arrangement of atoms.

¹H NMR: The proton NMR spectrum of this compound would show a complex pattern of signals in the aromatic region, typically between δ 7.0 and 9.0 ppm. chemistrysteps.com The parent chrysene molecule has a highly symmetric structure, but the introduction of the nitrile group at the C-1 position breaks this symmetry, making all eleven remaining protons chemically distinct. The protons in the bay region and those ortho to the electron-withdrawing nitrile group (e.g., at C-2 and C-12) are expected to be the most deshielded, appearing at the downfield end of the spectrum due to magnetic anisotropy and electronic effects. cdnsciencepub.com Analysis of coupling constants (J-values) between adjacent protons would be crucial for assigning each signal to a specific proton on the chrysene skeleton.

¹³C NMR: The carbon NMR spectrum provides complementary information. This compound would exhibit 19 distinct carbon signals. A key diagnostic signal is that of the nitrile carbon (C≡N), which is expected to appear in a characteristic region around δ 110-125 ppm. The remaining 18 signals correspond to the aromatic carbons of the chrysene framework, typically resonating between δ 120 and 140 ppm. The quaternary carbons (those not bonded to hydrogen) generally show weaker signals. The carbon atom directly bonded to the nitrile group (C-1) would be significantly affected by the substituent. Two-dimensional NMR techniques, such as HMQC and HMBC, would be essential for unambiguously assigning all proton and carbon signals. researchgate.net

High-Resolution Mass Spectrometry for Precise Molecular Characterization

High-Resolution Mass Spectrometry (HRMS) is an essential technique for the precise determination of a molecule's elemental composition. mdpi.com Unlike low-resolution mass spectrometry which provides the nominal mass, HRMS measures the mass-to-charge ratio (m/z) to a very high degree of accuracy (typically to four or more decimal places). nih.gov

For this compound, the molecular formula is C₁₉H₁₁N. Using the exact masses of the most abundant isotopes (¹²C = 12.000000, ¹H = 1.007825, ¹⁴N = 14.003074), the calculated monoisotopic mass of the neutral molecule is 253.08915 Da. In a typical HRMS experiment, the molecule would be ionized (e.g., to form the molecular ion [M]⁺˙ or the protonated molecule [M+H]⁺). The instrument would then measure the m/z of this ion.

Observing a signal corresponding to the calculated exact mass (e.g., m/z 253.0891 for [M]⁺˙ or 254.0969 for [M+H]⁺) with an error of less than 5 parts per million (ppm) provides unambiguous confirmation of the compound's elemental formula, distinguishing it from other potential isomers or compounds with the same nominal mass. thermofisher.com

Advanced X-ray Spectroscopic Techniques for Electronic Structure Analysis

Advanced X-ray spectroscopic techniques are indispensable tools for probing the local electronic structure of complex organic molecules. spectroscopyonline.com Techniques such as Near-Edge X-ray Absorption Fine Structure (NEXAFS) and X-ray Photoelectron Spectroscopy (XPS) provide element-specific information about unoccupied and occupied electronic states, respectively, making them highly suitable for characterizing compounds like this compound. kit.edudiva-portal.org While direct experimental spectra for this compound are not extensively documented in publicly accessible literature, a comprehensive analysis can be constructed by examining studies on the parent chrysene molecule, its derivatives, and other nitrile-functionalized aromatic systems.

NEXAFS spectroscopy involves the excitation of a core-level electron (e.g., from the Carbon 1s or Nitrogen 1s orbital) into unoccupied molecular orbitals. kit.edu The resulting spectrum exhibits sharp resonance peaks, known as π* (pi-star) and σ* (sigma-star) resonances, which correspond to transitions into unoccupied orbitals of π and σ symmetry. The energies and intensities of these peaks are highly sensitive to the local chemical environment, hybridization state (e.g., sp vs. sp² carbon), and, for ordered samples like thin films, the orientation of the molecule relative to the incident polarized X-ray beam. kit.eduacs.org

For a molecule like this compound, the C 1s NEXAFS spectrum is expected to be a composite of signals from the polycyclic aromatic hydrocarbon (PAH) core and the nitrile group. Studies on chrysene and its homologues show distinct spectral features corresponding to C 1s → LUMO (Lowest Unoccupied Molecular Orbital) transitions. researchgate.net The addition of functional groups alters the electronic structure and thus the NEXAFS spectrum. researchgate.net The strongly electronegative nitrile group (-C≡N) introduces unique electronic features. The carbon and nitrogen atoms of the nitrile group will have distinct core-level absorption edges. Specifically, transitions from the N 1s core level to the π* orbitals of the C≡N bond are expected to produce a sharp, characteristic resonance in the N K-edge spectrum. Similarly, the C 1s spectrum will contain features from the nitrile carbon, shifted to higher energy compared to the aromatic carbons due to the influence of the adjacent, highly electronegative nitrogen atom.

X-ray Photoelectron Spectroscopy (XPS) provides complementary information by measuring the binding energies of core-level electrons. diva-portal.orgresearchgate.net The precise binding energy of a core electron is modulated by the chemical environment of the atom, an effect known as the chemical shift. This allows for the differentiation of atoms in different functional groups within a molecule. researchgate.net In this compound, the carbon atoms of the chrysene backbone would exhibit C 1s binding energies characteristic of aromatic hydrocarbons (around 284.5 - 285.0 eV). nih.gov However, the carbon atom of the nitrile group is bonded to a nitrogen atom and another carbon, leading to a significant shift to a higher binding energy (typically 286-287 eV). acs.org The nitrogen atom in the nitrile group would show a characteristic N 1s binding energy in the range of 398-400 eV. acs.org

The analysis of functionalized chrysene derivatives using theoretical methods like Density Functional Theory (DFT) supports these expectations. beilstein-journals.orgresearchgate.net DFT calculations on various chrysene derivatives show that the introduction of substituents significantly modifies the HOMO (Highest Occupied Molecular Orbital) and LUMO energy levels. beilstein-journals.orgacs.org An electron-withdrawing group like nitrile is expected to lower the energy of both the HOMO and LUMO, with a pronounced effect on the LUMO. This would directly influence the transition energies observed in NEXAFS spectroscopy.

The combination of NEXAFS and XPS provides a powerful approach to understanding the electronic structure. While XPS maps the occupied core orbitals, revealing the chemical composition and bonding states, NEXAFS probes the unoccupied molecular orbitals (like the LUMO), which are crucial for the molecule's chemical reactivity and its performance in electronic devices. kit.eduresearchgate.net For instance, studies on chrysene-based organic thin-film transistors have demonstrated a strong link between the molecular electronic structure and charge transport properties. pkusz.edu.cn

Below are data tables summarizing experimental and theoretical electronic structure data for related chrysene compounds and the expected XPS chemical shifts for this compound based on data from analogous systems.

Table 1: Electronic Properties of Selected Chrysene Derivatives

This table presents the Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) energy levels for chrysene and some of its derivatives, as determined by electrochemical methods and/or theoretical calculations. These values are fundamental to understanding the electronic behavior and are directly related to the features observed in X-ray spectra.

| Compound | HOMO (eV) | LUMO (eV) | Method | Reference |

|---|---|---|---|---|

| Chrysene | -5.79 | -2.28 | DFT | pkusz.edu.cn |

| Dibenzo[g,p]chrysene (B91316) (DBC-H) | -5.46 | -2.29 | CV/DFT | beilstein-journals.org |

| 4,10-diphenoxychrysene (DPC) | -5.87 (calculated) | -1.95 (calculated) | DFT | researchgate.net |

| 4,10-bis(phenylsulfanyl)chrysene (BPSC) | -5.82 (calculated) | -1.99 (calculated) | DFT | researchgate.net |

| Ethyl 8,9,12-trimethoxychrysene-6-carboxylate (ETCC) | -5.54 (calculated) | -1.73 (calculated) | DFT | researchgate.net |

Table 2: Predicted Core-Level Binding Energies (XPS) for this compound

This table provides predicted X-ray Photoelectron Spectroscopy (XPS) binding energies for the distinct carbon and nitrogen atoms in this compound. These predictions are based on established chemical shifts for functional groups in polycyclic aromatic hydrocarbons and nitriles.

| Atom Type | Core Level | Predicted Binding Energy (eV) | Justification/Reference Compounds |

|---|---|---|---|

| Aromatic C-H & C-C | C 1s | ~284.5 - 285.0 | Typical for PAHs like chrysene. nih.gov |

| Aromatic C attached to -CN | C 1s | ~285.5 - 286.0 | Slight positive shift due to electron-withdrawing nitrile group. |

| Nitrile Carbon (-C≡N) | C 1s | ~286.5 - 287.0 | Significant shift due to bonding with electronegative nitrogen. acs.org |

| Nitrile Nitrogen (-C≡N) | N 1s | ~398.5 - 400.0 | Characteristic range for nitrile functional groups. acs.org |

Computational Chemistry and Theoretical Investigations

Density Functional Theory (DFT) Studies on Electronic Structure and Molecular Geometry

Density Functional Theory (DFT) is a cornerstone of modern computational chemistry, enabling the investigation of the electronic structure of many-body systems. researchgate.net DFT methods are frequently used to calculate the properties of polycyclic aromatic hydrocarbons (PAHs) and their derivatives, providing a balance between accuracy and computational cost. scirp.orgresearchgate.net Studies on chrysene-based materials utilize DFT to analyze parameters such as electronic structure, reactivity, and the effects of various functional groups. researchgate.net

While specific DFT data for Chrysene-1-carbonitrile is not extensively detailed in the surveyed literature, research on chrysene (B1668918) derivatives functionalized with benzonitrile (B105546) moieties, such as 4-(12-(4-(1,4,5-triphenyl-1H-imidazol-2-yl)phenyl)chrysen-6-yl)benzonitrile (TPIChCN) and another designated as CCsCN, offers significant insights into how a nitrile group on a chrysene core influences its properties. researchgate.netresearchgate.net

Frontier Molecular Orbital (FMO) theory is fundamental to understanding electronic transitions and charge transfer capabilities within a molecule. nih.gov The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are the key players in chemical reactions and electronic processes. researchgate.netnih.gov The energy difference between them, the HOMO-LUMO gap (ΔE), is a critical parameter indicating the molecule's chemical stability and reactivity. nih.govfrontiersin.org A smaller gap generally corresponds to higher reactivity and a greater ease of electronic excitation. nih.govfrontiersin.org

In push-pull architectures, where electron-donating and electron-withdrawing groups are present, the distribution of HOMO and LUMO densities reveals the nature of intramolecular charge transfer (ICT). Typically, the HOMO is localized on the donor portion, while the LUMO resides on the acceptor portion. acs.org For chrysene derivatives functionalized with a benzonitrile group (an acceptor), the LUMO is expected to be located on this part of the molecule. acs.org

Computational studies on chrysene derivatives provide specific values for these parameters. For instance, DFT calculations on a series of chrysene-based chromophores (DTMD2–DTMD6) show how different donor groups affect the HOMO and LUMO energy levels and the resulting energy gap. nih.gov

Table 1: Calculated HOMO-LUMO Energies and Energy Gaps for Related Chrysene Derivatives

| Compound | EHOMO (eV) | ELUMO (eV) | ΔE (eV) |

|---|---|---|---|

| DTMR1 (Reference) | -5.698 | -3.392 | 2.306 |

| DTMD2 | -4.652 | -3.160 | 1.492 |

| DTMD3 | -5.052 | -3.305 | 1.747 |

| DTMD4 | -5.245 | -3.192 | 2.053 |

| DTMD5 | -5.348 | -3.192 | 2.156 |

| DTMD6 | -5.088 | -3.191 | 1.897 |

Data sourced from a study on D-π-A chrysene derivatives, calculated at the MPW1PW91/6-31G(d,p) level. nih.gov

This data illustrates that modifying the donor moiety in a chrysene system significantly tunes the frontier orbital energies and reduces the energy gap compared to a reference compound, which in turn enhances charge transfer characteristics. nih.gov

Global reactivity descriptors, derived from conceptual DFT, provide quantitative measures of a molecule's stability and reactivity. nih.govresearchgate.net These descriptors include ionization potential (I), electron affinity (A), chemical potential (μ), chemical hardness (η), global softness (S), and the electrophilicity index (ω). They are typically calculated from the energies of the frontier orbitals (HOMO and LUMO). nih.govresearchgate.net

Ionization Potential (I ≈ -EHOMO): The energy required to remove an electron.

Electron Affinity (A ≈ -ELUMO): The energy released when an electron is added.

Chemical Hardness (η = (I - A) / 2): Measures resistance to charge transfer. Harder molecules have a larger HOMO-LUMO gap and are less reactive. nih.gov

Global Softness (S = 1 / η): The reciprocal of hardness; soft molecules are more reactive. nih.gov

Chemical Potential (μ = -(I + A) / 2): Represents the escaping tendency of electrons from an equilibrium state. nih.gov

Electrophilicity Index (ω = μ² / 2η): Measures the energy stabilization when the system acquires additional electronic charge. nih.gov

While specific values for this compound are not available, the table below shows these descriptors for the related chrysene derivatives discussed previously, illustrating how structural modifications impact chemical reactivity.

Table 2: Calculated Global Reactivity Descriptors for Related Chrysene Derivatives (in eV)

| Compound | I | A | η | S | μ | ω |

|---|---|---|---|---|---|---|

| DTMR1 (Reference) | 5.698 | 3.392 | 1.153 | 0.867 | -4.545 | 8.966 |

| DTMD2 | 4.652 | 3.160 | 0.746 | 1.340 | -3.906 | 10.214 |

| DTMD3 | 5.052 | 3.305 | 0.873 | 1.145 | -4.178 | 10.001 |

| DTMD4 | 5.245 | 3.192 | 1.026 | 0.974 | -4.218 | 8.669 |

| DTMD5 | 5.348 | 3.192 | 1.078 | 0.927 | -4.270 | 8.455 |

| DTMD6 | 5.088 | 3.191 | 0.948 | 1.054 | -4.139 | 9.020 |

Values calculated based on the HOMO/LUMO energies from the source. nih.gov

The data show that the designed molecules (DTMD2-DTMD6) are generally softer and have a higher electrophilicity index than the reference molecule, indicating enhanced reactivity. nih.gov

Computational methods are used to find the most stable three-dimensional structure of a molecule by minimizing its energy, a process known as geometry optimization. acs.org Following optimization, vibrational frequency calculations are performed to confirm that the structure is a true energy minimum (indicated by the absence of imaginary frequencies) and to predict its infrared (IR) spectrum. readthedocs.iosmu.edu These calculations provide detailed information on bond lengths, bond angles, and dihedral angles. mdpi.com For chrysene itself, the parent structure is known to be planar. The introduction of a carbonitrile group at the 1-position would induce small changes in the local geometry of the attached benzene (B151609) ring due to the electronic and steric effects of the cyano group. DFT calculations using appropriate basis sets, such as B3LYP/6-311**G(d,p), are standard for this type of analysis. mdpi.com

Global Reactivity Descriptors and Chemical Reactivity Prediction

Theoretical Prediction of Photophysical Properties

Time-Dependent Density Functional Theory (TD-DFT) is a primary computational method for investigating the excited-state properties of molecules, including their absorption and emission spectra. researchgate.netnih.govtorvergata.it

TD-DFT calculations can predict the vertical excitation energies from the ground state to various excited states. These energies correspond to the wavelengths of maximum absorption (λmax) in a UV-Vis spectrum. researchgate.net The oscillator strength (f) is also calculated, which indicates the probability of a given electronic transition occurring; transitions with higher oscillator strengths result in more intense absorption peaks. nih.gov Similarly, by optimizing the geometry of the first excited state (S₁), the emission wavelength (fluorescence) can be predicted. torvergata.it

For complex chrysene derivatives, these properties have been calculated. A study on 4-(12-(4-(1,4,5-triphenyl-1H-imidazol-2-yl)phenyl)chrysen-6-yl)benzonitrile (TPIChCN) reported its photophysical properties.

Table 3: Photophysical Properties of a Related Chrysene-Benzonitrile Derivative (TPIChCN)

| Solvent | λabs (nm) | λem (nm) | Stokes Shift (nm) |

|---|---|---|---|

| Toluene | 364, 383 | 412 | 29 |

| DCM | 365, 384 | 422 | 38 |

| THF | 363, 382 | 421 | 39 |

| Neat Film | 367, 387 | 433 | 46 |

Data sourced from experimental measurements on TPIChCN. mdpi.com

Theoretical calculations for TPIChCN showed that the HOMO is located on the tetraphenylimidazole-chrysene moiety, while the LUMO is on the benzonitrile part, confirming a charge-transfer character for the S₁ state. mdpi.com The calculated absorption spectrum for a chrysene-based emitter, CCsCN, showed a strong absorption at 363 nm with an oscillator strength of 0.38, attributed to the HOMO→LUMO transition. researchgate.net These examples demonstrate how TD-DFT is applied to predict and interpret the spectra of chrysene-nitrile systems.

Exciton dynamics describes the fate of electronically excited states in a material. emory.edu In many organic molecules, photoexcitation creates singlet excitons, but non-radiative intersystem crossing (ISC) can populate lower-energy triplet states. acs.org Triplet-Triplet Annihilation (TTA) is a mechanism where two triplet excitons fuse to generate one higher-energy singlet exciton, which can then emit light (delayed fluorescence). acs.orgmdpi.com This process allows for the harvesting of otherwise non-emissive triplet excitons, enhancing the efficiency of devices like OLEDs. researchgate.net

For TTA to be efficient, the energy of two triplet excitons (2 x E(T₁)) must be greater than or equal to the energy of the first singlet excited state (E(S₁)). mdpi.com Computational chemistry is essential for calculating these S₁ and T₁ energy levels to predict a molecule's potential for TTA.

Studies on chrysene-benzonitrile derivatives have shown them to be effective TTA emitters. For TPIChCN, the calculated S₁ and T₁ energy levels were 3.10 eV and 2.45 eV, respectively. mdpi.com Here, 2 x E(T₁) = 4.90 eV, which is significantly higher than E(S₁), fulfilling the energetic requirement for TTA. mdpi.com This indicates that the chrysene core, functionalized with a benzonitrile unit, provides a suitable electronic structure for promoting the TTA mechanism, leading to deep-blue emission. mdpi.com

Absorption and Emission Wavelengths (λmax) and Oscillator Strengths

Nonlinear Optical (NLO) Properties: Linear Polarizability and Hyperpolarizabilities

Theoretical investigations are crucial for understanding the nonlinear optical (NLO) properties of organic molecules, which are vital for applications in photonics and optoelectronics. For this compound, computational studies predict its potential as a significant NLO material. The NLO response is primarily governed by the linear polarizability (α) and the first and second hyperpolarizabilities (β and γ).

DFT calculations are the standard method for determining these properties. nih.govacs.orgresearchgate.net Studies on similar chrysene-based chromophores, often employing functionals like MPW1PW91 or CAM-B3LYP with basis sets such as 6-31G(d,p), reveal the significant impact of substituent groups on NLO activity. nih.govacs.orgresearchgate.netresearchgate.netresearchgate.net The introduction of a nitrile (-CN) group, a potent electron-withdrawing group, onto the chrysene framework is expected to enhance NLO properties by increasing intramolecular charge transfer (ICT).

The key NLO parameters are the average linear polarizability (<α>) and the total first hyperpolarizability (βtotal). A large value of <α> is known to contribute to higher βtotal values. nih.govacs.org The hyperpolarizability of designed chromophores is often compared against that of a standard reference material like urea (B33335) to gauge its potential. nih.govresearchgate.net For instance, computational studies on various D-π-A (Donor-π-Acceptor) chrysene derivatives show βtotal values significantly higher than that of urea. nih.govacs.org

Table 1: Representative NLO Properties of Chrysene-Based Chromophores

This table presents calculated NLO data for a reference chrysene derivative (DTMR1) and a modified version (DTMD2) to illustrate the impact of structural changes on NLO properties. The calculations were performed at the MPW1PW91/6-31G(d,p) level. nih.govacs.org

| Compound | Dipole Moment (μ | Avg. Polarizability (<α>) (esu) | First Hyperpolarizability (β |

| DTMR1 (Ref.) | 7.965 | 0.999 x 10⁻²² | 0.061 x 10⁻²⁷ |

| DTMD2 | 10.741 | 1.145 x 10⁻²² | 7.220 x 10⁻²⁷ |

| Urea (Ref.) | - | - | 3.72 x 10⁻³⁰ |

Data sourced from a study on chrysene-based chromophores. nih.gov

Natural Bond Orbital (NBO) Analysis for Intermolecular Interactions and Charge Delocalization

Natural Bond Orbital (NBO) analysis is a powerful computational technique that translates complex wavefunctions into a more intuitive chemical picture of localized bonds, lone pairs, and intermolecular interactions. uni-muenchen.deuni-muenchen.de It is particularly effective for understanding the electronic delocalization and charge transfer that underpin the properties of molecules like this compound. nih.govacs.org

NBO analysis examines the interactions between filled "donor" orbitals (like bonds or lone pairs) and empty "acceptor" orbitals (like antibonds). The strength of these interactions is quantified by the second-order perturbation theory energy, E(2). uni-muenchen.de Larger E(2) values signify stronger interactions and more significant charge delocalization.

For this compound, the key interactions revealed by NBO analysis would involve:

π → π* Interactions: The extensive π-conjugated system of the chrysene core allows for significant delocalization. Electrons in the π-bonding orbitals (donors) interact strongly with the vacant π*-antibonding orbitals, stabilizing the molecule.

n → π* Interactions: The nitrogen atom of the nitrile group possesses a lone pair of electrons (an 'n' orbital). This lone pair can act as a donor, interacting with the π* orbitals of the chrysene ring. This interaction is a crucial component of the intramolecular charge transfer (ICT) from the substituent to the aromatic core, or vice-versa, depending on the relative electron-donating/withdrawing character.

Intramolecular Charge Transfer (ICT): NBO provides direct insight into the charge flow between the chrysene moiety and the nitrile substituent. nih.govacs.org This ICT is fundamental to the molecule's dipole moment and its nonlinear optical response.

Studies on related systems confirm that NBO analysis is instrumental in exploring ICT within D-π-A architectures. nih.govresearchgate.net The analysis helps to estimate the modifications in conjugative interactions and electronic delocalization that occur upon substitution. acs.org In proteins, for example, NBO has been used to observe n → π* hyperconjugative interactions that stabilize the backbone structure. southampton.ac.uk

Theoretical Insights into Structure-Property Relationships in this compound Systems

The relationship between a molecule's structure and its properties is a cornerstone of materials science. For this compound, theoretical studies establish a clear link between its chemical architecture and its electronic and optical behaviors. beilstein-journals.orgnih.gov

Role of the Chrysene Core and Substituents: The dibenzo[g,p]chrysene (B91316) (DBC) framework is a promising platform for organic electronic materials. beilstein-journals.org The large, non-planar π-system provides inherent properties like good hole mobility and high quantum yields. rsc.org The introduction of a substituent like the nitrile group fundamentally alters the electronic landscape. An electron-withdrawing group like -CN enhances the n-type character of the molecule. researchgate.net This modification is key to tuning the material's properties for specific applications, such as organic semiconductors or light-emitting diodes. beilstein-journals.orgresearchgate.net

Frontier Molecular Orbitals (FMOs): The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are central to understanding a molecule's electronic behavior. nih.govacs.org The energy difference between them (the HOMO-LUMO gap, Egap) is a critical parameter indicating chemical stability and influencing optical properties. acs.orgresearchgate.net In chrysene derivatives designed for NLO applications, structural modifications aim to reduce this gap. A smaller Egap is inversely related to hyperpolarizability (βtotal); as the gap decreases, the NLO response generally increases. nih.govacs.org For this compound, the HOMO is expected to be distributed across the electron-rich chrysene core, while the LUMO would be influenced by the electron-accepting nitrile group, facilitating ICT upon excitation.

Computational Predictions: DFT calculations on various chrysene derivatives have successfully predicted their electronic properties. For instance, the HOMO-LUMO gaps for substituted chrysenes like DPC, BPSC, and ETCC were calculated to be 3.92, 3.83, and 3.81 eV, respectively, identifying them as stable wide-band-gap semiconductors. researchgate.net In another study, modifying a reference chrysene chromophore with different donor groups reduced the energy gap from 2.306 eV to as low as 1.492 eV, which corresponded to a dramatic increase in the calculated first hyperpolarizability. nih.govacs.org

Table 2: Frontier Molecular Orbital Energies and Energy Gaps for Chrysene-Based Chromophores

This table shows how structural modification impacts the HOMO, LUMO, and Egap for the same chrysene derivatives shown in Table 1, demonstrating the core principle of structure-property relationships. nih.govacs.org

| Compound | HOMO (eV) | LUMO (eV) | Energy Gap (E |

| DTMR1 (Ref.) | -5.698 | -3.392 | 2.306 |

| DTMD2 | -4.652 | -3.160 | 1.492 |

Data sourced from a study on chrysene-based chromophores. nih.govacs.org

These theoretical insights underscore the power of computational chemistry to rationally design novel materials based on the chrysene scaffold, with properties fine-tuned for advanced technological applications.

Electrochemical Behavior and Redox Chemistry

Cyclic Voltammetry Studies of Chrysene-1-carbonitrile and Derivatives

Cyclic voltammetry (CV) is a potent electrochemical technique used to investigate the redox behavior of chemical species. electrochemsci.org It provides critical information on the oxidation and reduction potentials of molecules, the stability of the resulting radical ions, and the kinetics of electron transfer processes. cdnsciencepub.comumn.edu

Studies on various chrysene (B1668918) derivatives reveal how substituents impact their electronic properties. For instance, research on dibenzo[g,p]chrysene (B91316) (DBC) derivatives, which share the core chrysene structure, has been conducted using both cyclic voltammetry and square-wave voltammetry (SWV). beilstein-journals.org The first oxidation potentials (Eox1) for a series of these compounds were determined in dichloromethane (B109758) (CH2Cl2). beilstein-journals.orgresearchgate.net Unlike the parent DBC-H, the derivative DBC-Me showed an irreversible voltammogram, with a first oxidation potential 0.17 V higher than DBC-H. beilstein-journals.org In the case of DBC-Br, a reversible one-electron redox process was observed, but a second redox process was not apparent in the CV, though both were visible in the SWV. beilstein-journals.org The derivative DBC-S(O)2Me, featuring an electron-withdrawing group, displayed a reversible oxidation wave at the highest potential among the studied compounds (0.98 V). beilstein-journals.org

Similarly, a chrysene derivative functionalized with benzonitrile (B105546) and carbazole (B46965) moieties (CCsCN) was designed as a deep-blue emitter for organic light-emitting diodes (OLEDs) and showed high electrochemical stability in studies. researchgate.net In other research, the cyclic voltammetry of a mononuclear ruthenium complex with chrysene, [(C5Me5)Ru(η6-chrysene)]PF6, showed a first reduction potential that was significantly more positive than that of the free chrysene molecule. grafiati.com The first cathodic (reduction) wave for most related arene compounds is typically irreversible over a broad range of scan speeds. grafiati.com

Table 1: First and Second Oxidation Potentials of Dibenzo[g,p]chrysene (DBC) Derivatives Measured by Square-Wave Voltammetry (SWV) in CH2Cl2

This table is generated based on data from the study of twisted dibenzo[g,p]chrysene derivatives. beilstein-journals.org

| Compound | Eox1 (V) vs Fc/Fc⁺ | Eox2 (V) vs Fc/Fc⁺ |

| DBC-H | 0.34 | 0.88 |

| DBC-Me | 0.51 | 0.93 |

| DBC-SMe | 0.65 | 1.05 |

| DBC-Br | 0.79 | 1.15 |

| DBC-S(O)₂Me | 0.98 | Not Observed |

Redox Potentials and Electron Transfer Mechanisms

Redox potentials are a measure of a molecule's tendency to gain or lose electrons. molssi.org In the context of chrysene derivatives, these potentials are crucial for designing materials for electronic applications. The potential at which a molecule is oxidized or reduced is directly related to the energy levels of its highest occupied molecular orbital (HOMO) and lowest unoccupied molecular orbital (LUMO), respectively.

The process of electron transfer can be reversible or irreversible. umn.edu A reversible process implies that the radical ion formed upon oxidation or reduction is stable on the timescale of the CV experiment, allowing the process to be reversed by scanning the potential back. beilstein-journals.org An irreversible process suggests that the formed radical ion is unstable and undergoes subsequent chemical reactions. beilstein-journals.org For example, in studies of dibenzo[g,p]chrysene derivatives, DBC-Br underwent a reversible one-electron oxidation, whereas DBC-Me displayed an irreversible voltammogram. beilstein-journals.org The electrochemical behavior of organometallic chrysene complexes also provides insight; the first reduction of a ruthenium-chrysene complex is considerably more facile (occurs at a more positive potential) compared to free chrysene, indicating the significant electronic influence of the metal complex on the PAH core. grafiati.com

Theoretical calculations based on density functional theory (DFT) are often used in conjunction with experimental methods to predict redox potentials and understand the underlying electron transfer mechanisms. umn.edursc.org These computational approaches can elucidate how structural and electronic factors, such as the introduction of a nitrile group, influence the redox properties of the chrysene scaffold. rsc.org

Influence of the Nitrile Group on Electrochemical Properties and Stability

The introduction of a nitrile (-CN) or cyano group onto an aromatic system like chrysene has a profound and predictable effect on its electrochemical properties. The nitrile group is strongly electron-withdrawing, which is a key strategy for developing electron-accepting materials. cdnsciencepub.comresearchgate.net

This electron-withdrawing nature leads to a lowering of the LUMO energy level of the molecule. researchgate.net A lower LUMO energy makes the molecule easier to reduce, which translates to a more positive (or less negative) reduction potential in cyclic voltammetry experiments. cdnsciencepub.com Studies on other aromatic systems have shown that each addition of a nitrile group can systematically shift the reduction potential. researchgate.net For example, investigations into nitro-substituted fluorenones, which also feature strong electron-withdrawing groups, showed that the reduction potential shifts anodically (becomes less negative) by approximately 0.2 V for each nitro group added. cdnsciencepub.com A similar trend is expected for cyano-substituted chrysenes.

Furthermore, the nitrile group can enhance the electrochemical stability of the molecule. Chrysene derivatives functionalized with benzonitrile have been noted for their high stability, a desirable trait for materials used in electronic devices like OLEDs. researchgate.net The stability of the radical anion formed upon reduction is a critical factor for the performance of n-channel organic semiconductors. researchgate.net The presence of the cyano group can also influence reaction mechanisms, as the nitrogen atom's lone pair can coordinate with catalysts or other species in solution. bath.ac.uk

Electrochemical Synthesis Pathways and Transformations of Chrysene Derivatives

Electrosynthesis offers a powerful and green alternative to traditional chemical synthesis for creating and modifying complex organic molecules. beilstein-journals.org These methods can be used to generate novel chrysene derivatives or to transform existing ones.

One relevant synthetic transformation is electrochemical cyanation. For example, the anodic oxidation of tetrahydroisoquinoline derivatives has been successfully used to introduce a cyano group onto the aromatic framework, yielding alkaloids like crispine A. nih.gov This demonstrates that it is feasible to introduce a nitrile group onto a complex core structure using electrochemical methods, suggesting a potential pathway for the synthesis of this compound or related compounds.

Electrochemical methods can also be used to induce transformations in derivatives. The oxidation of a molecule can generate a reactive intermediate, such as a radical cation or a quinone, which can then react with a nucleophile present in the solution. nih.gov For instance, the electrochemical oxidation of catechols generates reactive o-benzoquinones, which can then undergo a Michael addition reaction with various nucleophiles to form new, more complex derivatives. nih.gov A similar strategy could be envisioned for chrysene derivatives, where electrochemical oxidation of a hydroxylated chrysene could lead to a chrysene-quinone that could then be functionalized further.

Crystal Engineering and Solid State Characteristics

Single Crystal X-ray Diffraction Analysis of Chrysene-1-carbonitrile and its Molecular Complexes

The analysis of this compound and its molecular complexes through SCXRD reveals the intricate packing of molecules in the solid state. For instance, studies on molecular complexes of the parent compound, chrysene (B1668918), with molecules like 7,7,8,8-tetracyanoquinodimethane (B72673) (TCNQ) and tetrafluoro-p-benzoquinone (fluoranil) have been conducted. rsc.orgrsc.org These studies provide a foundation for understanding how the introduction of a carbonitrile group might influence the crystal packing and intermolecular interactions.

In the case of the chrysene-TCNQ complex, the crystal structure shows that alternate chrysene and TCNQ molecules form stacks. rsc.org Similarly, the chrysene-fluoranil complex exhibits stacks of alternating planar chrysene and fluoranil molecules. rsc.org The detailed structural information obtained from SCXRD is critical for elucidating the nature of the charge-transfer interactions within these complexes.

Crystallographic Data and Unit Cell Parameters

Crystallographic data provides the fundamental parameters that describe the crystal lattice. This data includes the crystal system, space group, and the dimensions of the unit cell (a, b, c, α, β, γ). uhu-ciqso.es

For molecular complexes of chrysene, specific crystallographic data has been determined. The 1:1 complex of chrysene and TCNQ crystallizes in the triclinic system with the space group P-1. rsc.org The unit cell parameters are a = 7.255 Å, b = 7.995 Å, and c = 9.210 Å, with angles α = 99.8°, β = 89.7°, and γ = 92.9°. rsc.org

The 1:1 molecular complex of chrysene and fluoranil crystallizes in the monoclinic system with the space group P2₁/c. rsc.org Its unit cell parameters are a = 6.645 Å, b = 7.047 Å, c = 19.363 Å, and β = 106.6°. rsc.org

Below is an interactive data table summarizing the crystallographic data for chrysene and its molecular complexes.

| Compound | Crystal System | Space Group | a (Å) | b (Å) | c (Å) | α (°) | β (°) | γ (°) | Z | Ref. |

| Chrysene | Monoclinic | C 1 2/c 1 | 22.64 | 6.163 | 8.231 | 90.00 | 97.56 | 90.00 | nih.gov | |

| Chrysene-TCNQ | Triclinic | P-1 | 7.255 | 7.995 | 9.210 | 99.8 | 89.7 | 92.9 | 1 | rsc.org |

| Chrysene-Fluoranil | Monoclinic | P2₁/c | 6.645 | 7.047 | 19.363 | 90 | 106.6 | 90 | 2 | rsc.org |

Intermolecular Interactions and Packing Arrangements in the Crystal Lattice

In the crystal structure of chrysene-TCNQ, the molecules form stacks with a mean separation of 3.37 Å between their molecular planes. rsc.org The relative orientation of the donor (chrysene) and acceptor (TCNQ) molecules suggests that dipole-dipole interactions are significant in determining the packing arrangement. rsc.org

For the chrysene-fluoranil complex, the molecules also form stacks with a mean interplanar separation of 3.23 Å. rsc.org The crystal packing in this complex is thought to be influenced by charge-transfer interactions as well as dipole-induced-dipole forces. rsc.org The absence of abnormally short contacts between the stacks is a notable feature of its lattice structure. rsc.org

The introduction of a carbonitrile group in this compound would be expected to introduce strong dipole-dipole interactions and potentially C–H···N hydrogen bonds, which would significantly influence the crystal packing. The study of such interactions is crucial for crystal engineering, as it allows for the rational design of materials with desired properties. mdpi.com

Reaction Mechanisms and Chemical Transformations

Electrophilic Aromatic Substitution Reactions on the Chrysene (B1668918) Core

The chrysene core, like other polycyclic aromatic hydrocarbons, is susceptible to electrophilic aromatic substitution reactions, where an electrophile replaces a hydrogen atom on the aromatic ring. studysmarter.co.uk The reactivity of the different positions on the chrysene molecule towards electrophiles varies. Studies on the protiodetritiation of chrysene have shown the following order of reactivity for the different positions: 6 > 5 > 1 > 4 > 3 > 2. rsc.org This indicates that the 6-position is the most reactive towards electrophilic attack.

The introduction of substituents onto the chrysene ring can influence the position of further electrophilic substitution. For instance, the bromination of chrysene can lead to tetrabrominated chrysene at the 3-, 6-, 9-, and 12-positions. researchgate.net These substituted chrysenes can then undergo further reactions, such as palladium-catalyzed cross-coupling, to create more complex derivatives. researchgate.net

Reactivity of the Nitrile Group: Hydrolysis and Reduction Pathways

The nitrile group (-C≡N) in chrysene-1-carbonitrile is a versatile functional group that can undergo various chemical transformations, most notably hydrolysis and reduction.

Hydrolysis: Under acidic or basic conditions, the nitrile group can be hydrolyzed to a carboxylic acid. This reaction proceeds through an intermediate amide. The hydrolysis of nitriles is a well-established transformation in organic chemistry and is applicable to aromatic nitriles like this compound.

Reduction: The nitrile group can be reduced to a primary amine (-CH₂NH₂). This transformation is typically achieved using reducing agents such as lithium aluminum hydride (LiAlH₄) or through catalytic hydrogenation. The resulting aminomethylchrysene would be a valuable intermediate for the synthesis of other chrysene derivatives.

While direct experimental data on the hydrolysis and reduction of this compound is limited in the provided search results, the general reactivity of aromatic nitriles supports these pathways. For instance, the synthesis of chrysenecarboxylic acids has been achieved through the oxidation of methylchrysenes, demonstrating the accessibility of carboxylated chrysene structures. mdpi.com

Photochemical Reactions and Photoinduced Transformations of this compound

Polycyclic aromatic hydrocarbons and their derivatives are known to undergo photochemical reactions upon exposure to light. rsc.orgdspmuranchi.ac.in These transformations can be significant environmental degradation pathways. frontiersin.orgnih.gov For chrysene and its derivatives, photochemical reactions can include cyclizations, isomerizations, and oxidations. mdpi.comrsc.org

The presence of a nitrile group can influence the photochemical behavior of the chrysene core. Nitrated PAHs, which are structurally related to nitriles in terms of having a nitrogen-containing functional group, have been shown to undergo self-photosensitization in natural waters. au.dkacs.orgresearchgate.netnih.gov This process involves the excited state of the nitrated PAH initiating further reactions, including the generation of reactive oxygen species like hydroxyl radicals. au.dkacs.orgnih.gov It is plausible that this compound could exhibit similar photo-reactivity.

Photocyclization is a common reaction for stilbene-like structures and has been used to synthesize various substituted chrysenes. mdpi.comrsc.org While this compound itself is not a stilbene (B7821643), the principles of photo-induced cyclization are relevant to the broader class of chrysene derivatives. The photochemistry of 9-nitroanthracene, for example, leads to the formation of 9,10-anthraquinone through a nitrite (B80452) intermediate, highlighting the complex transformations that can occur upon photo-excitation of aromatic compounds with nitrogen-containing substituents. nih.gov

Oxidative Pathways of Chrysene Derivatives and Product Identification

Chrysene and its derivatives are susceptible to oxidation, which can occur through various chemical and biological processes. studysmarter.co.ukgovinfo.gov The oxidation of chrysene can lead to the formation of several products, including chrysene quinones and, upon further degradation, phthalic anhydride (B1165640). studysmarter.co.ukgovinfo.gov

Quantum chemical investigations into the atmospheric degradation of chrysene initiated by OH radicals have shown that the primary oxidation products are oxygenated PAHs (OPAHs) and nitro-PAHs (NPAHs). nih.gov These products include nitro-chrysene, hydroxychrysene, and hydroxychrysenone. nih.gov The introduction of substituents on the chrysene ring can affect the oxidation potential and the nature of the resulting products. beilstein-journals.orgnih.gov For instance, the oxidation potentials of dibenzo[g,p]chrysene (B91316) derivatives are influenced by the electronic nature and position of the substituents. beilstein-journals.org

The oxidation of methylchrysenes to their corresponding chrysenecarboxylic acids has been demonstrated using potassium permanganate (B83412) (KMnO₄). mdpi.com This indicates that the alkyl side chains of chrysene derivatives can be oxidized to carboxylic acids. While there is no direct information on the oxidation of the nitrile group in this compound, it is generally resistant to mild oxidizing agents. However, under strong oxidative conditions, the entire aromatic system, including the nitrile group, could be degraded.

Biodegradation Pathways of Chrysene Derivatives: Chemical Transformation Aspects and Metabolites

The biodegradation of chrysene, a high molecular weight PAH, is a slow process due to its low water solubility and chemical stability. frontiersin.orgnih.gov However, several microorganisms, including bacteria and fungi, have been shown to degrade chrysene. frontiersin.orgnih.govnih.goviwaponline.comoup.comcdnsciencepub.com

The initial step in the bacterial degradation of chrysene often involves the action of dioxygenase enzymes, which introduce two hydroxyl groups to form a cis-dihydrodiol. ajol.info This intermediate is then further metabolized. One proposed pathway for chrysene degradation by a bacterial consortium involves the formation of a phenanthroic acid derivative and ultimately leads to phthalic acid. frontiersin.orgnih.gov Another study on Pseudoxanthomonas sp. identified hydroxyphenanthroic acid, 1-hydroxy-2-naphthoic acid, and salicylic (B10762653) acid as key metabolites, suggesting a pathway that proceeds through catechol, which is then cleaved. nih.govoup.com

Fungi, such as Cunninghamella elegans, can also metabolize chrysene. cdnsciencepub.com This fungus was found to transform chrysene into sulfate (B86663) conjugates of 2,8-dihydroxychrysene and 2-hydroxychrysene. cdnsciencepub.com This process is considered a detoxification step, as the resulting products are generally less toxic than the parent compound. cdnsciencepub.com

While specific studies on the biodegradation of this compound are not available, the established pathways for chrysene degradation provide a likely framework. The nitrile group may influence the rate and regioselectivity of the initial enzymatic attack. It is also possible that the nitrile group itself could be transformed by microbial enzymes, for example, through hydrolysis to the corresponding carboxylic acid, which could then enter known metabolic pathways.

Applications in Advanced Functional Materials

Organic Electronics and Optoelectronic Devices

The field of organic electronics leverages the tunable properties of carbon-based molecules to create lightweight, flexible, and cost-effective devices. Chrysene-based compounds, noted for their wide band gaps and stability, are particularly well-suited for these applications. researchgate.net The introduction of a carbonitrile group to the chrysene (B1668918) core can further enhance properties like electron affinity and charge transport, making Chrysene-1-carbonitrile a molecule of interest.

One of the most significant challenges in OLED technology is the development of stable and efficient deep-blue emitters, which are essential for full-color displays and white lighting. The inherent wide band gap of the chrysene core makes it an excellent candidate for this purpose. researchgate.net Research has demonstrated that chrysene-based fluorophores can function as non-doped deep-blue emitters. For instance, a derivative of chrysene, CCsCN , which incorporates a benzonitrile (B105546) moiety, has been synthesized and studied for its role in triplet-triplet annihilation (TTA) OLEDs. rsc.org This molecule exhibits deep-blue emission in both solution and neat films and possesses high thermal and electrochemical stability. rsc.org

An OLED device using CCsCN as a non-doped emitter demonstrated impressive performance, achieving a maximum external quantum efficiency (EQE) of 3.33% and emitting a deep-blue light with Commission Internationale de l'Eclairage (CIE) coordinates of (x, y) = (0.15, 0.05). rsc.org Similarly, other chrysene derivatives have been developed that show ultra-deep-blue emission with high efficiency. A device using TPA-C-TPA , a chrysene core with aromatic amine side groups, yielded an outstanding EQE of 4.83% with CIE coordinates of (0.147, 0.077). researchgate.net Another derivative, TPA-C-TP , showed an excellent photoluminescence quantum yield (PLQY) of 86% in the film state and an EQE of 4.13% in a non-doped device, with deep-blue CIE coordinates of (0.15, 0.07). chemrxiv.org These findings underscore the potential of the chrysene-carbonitrile framework for creating the next generation of high-performance, deep-blue OLEDs. researchgate.netrsc.orgchemrxiv.org

Table 1: Performance of Chrysene-Based Deep-Blue Emitters in OLEDs

| Compound | Max. EQE (%) | CIE Coordinates (x, y) | Emission Color | Reference |

| CCsCN | 3.33 | (0.15, 0.05) | Deep Blue | rsc.org |

| TP-C-TPB | 4.02 | (0.154, 0.042) | Ultra-Deep Blue | researchgate.net |

| TPA-C-TPA | 4.83 | (0.147, 0.077) | Deep Blue | researchgate.net |

| TPA-C-TP | 4.13 | (0.15, 0.07) | Deep Blue | chemrxiv.org |

The efficiency of organic electronic devices like OLEDs and organic field-effect transistors (OFETs) depends heavily on the charge-carrying capabilities of the materials used. Chrysene derivatives have been identified as promising organic semiconductors. rsc.org Their rigid structure can facilitate efficient molecular packing, which is crucial for charge hopping between adjacent molecules. researchgate.net

Computational studies using density functional theory (DFT) have explored the charge transport properties of various chrysene derivatives. These studies predict that many chrysene-based molecules are wide-band-gap semiconductors with good ambient stability. rsc.org The introduction of specific functional groups can tune the material to be either a hole-transport (p-type) or electron-transport (n-type) semiconductor. For example, the addition of electron-donating groups like aromatic amines can enhance hole injection and transport properties. researchgate.net Conversely, attaching electron-withdrawing groups, such as the cyano group in this compound, can enhance n-type character. rsc.org

One study on substituted chrysene molecules calculated maximum hole and electron mobilities up to 0.739 cm²/V·s and 0.709 cm²/V·s, respectively, for different derivatives, highlighting their potential for balanced charge transport. rsc.org Other research has focused on modifying the chrysene core with terpyridine units to create efficient electron transport layers (ETLs) for phosphorescent OLEDs, leading to devices with significantly improved operational lifetimes. acs.org The combination of the chrysene skeleton for stability and specific functional groups for tailored electronic properties makes these compounds highly versatile for charge transport applications. rsc.orgacs.org

Table 2: Calculated Charge Transport Properties of Selected Chrysene Derivatives

| Derivative Class | Max. Hole Mobility (μh) (cm²/V·s) | Max. Electron Mobility (μe) (cm²/V·s) | Key Structural Feature | Reference |

| DPC | 0.739 | 0.319 | Diphenoxy substitution | rsc.org |

| BPSC | 0.208 | 0.709 | Bis(phenylsulfanyl) substitution | rsc.org |

| Vat Orange 1 Polymers | 3.62 x 10⁻⁴ | - | Polymer with DPP and TBT units | nih.gov |

| Terpyridine-modified | - | Enhanced ETL Performance | Terpyridine end-caps | acs.org |

Organic Light-Emitting Diodes (OLEDs) as Deep Blue Emitters

Potential as Molecular Switches and Sensors

Molecular switches are molecules that can be reversibly shifted between two or more stable states in response to an external stimulus, such as light or a chemical agent. rsc.org This property is highly sought after for applications in molecular electronics, data storage, and smart materials. The rigid structure of chrysene, combined with the electronic influence of a carbonitrile group, provides a framework that could potentially be engineered into a molecular switch. While direct research on this compound as a photoswitch is limited, the fundamental properties of photochromic molecules often rely on extended aromatic systems that can undergo structural changes upon irradiation. rsc.orguu.nl

Similarly, the development of chemical sensors relies on molecules that exhibit a detectable change in their physical properties, such as fluorescence, upon binding to a specific analyte. nih.govacs.org The carbonitrile group is known for its ability to bind to metal cations through σ-p conjugation. mdpi.com The chrysene core, being a strong fluorophore, could act as a signaling unit. The binding of an analyte to the carbonitrile end of this compound could modulate its fluorescence emission, providing a sensing mechanism. This principle has been demonstrated in other systems where analyte binding to a receptor alters the photophysical properties of an attached fluorophore. mdpi.com Therefore, this compound holds theoretical potential for the development of novel fluorescent chemical sensors.

Building Blocks for Supramolecular Architectures and Covalent Organic Frameworks

Supramolecular chemistry involves the design of complex, ordered structures through non-covalent interactions like hydrogen bonding and π-π stacking. researchgate.net Covalent Organic Frameworks (COFs) take this a step further, using covalent bonds to create highly ordered, crystalline porous polymers from molecular building blocks. uu.nl These materials are of great interest for applications in gas storage, catalysis, and optoelectronics. rsc.orgacs.org

The rigid and planar geometry of the chrysene core makes it an excellent candidate for a building block, or "node," in the construction of COFs. rsc.orgchemrxiv.orgrsc.org Specifically, dibenzo[g,p]chrysene (B91316) (DBC) has been successfully used to synthesize highly crystalline and porous 2D COFs. rsc.orgrsc.org The DBC node acts as a specific docking site, guiding the tight packing of adjacent layers with interlayer distances as small as 3.6 Å. rsc.orgchemrxiv.org This controlled stacking is crucial for achieving desired electronic properties and high charge carrier mobility within the framework. rsc.org The resulting DBC-COFs exhibit a dual-pore kagome geometry and have shown promising properties, including broad light absorption and exceptionally long excited-state lifetimes exceeding 10 nanoseconds. researchgate.netrsc.org The ability to functionalize the chrysene building block, for instance with carbonitrile groups, offers a pathway to fine-tune the electronic and physical properties of these highly ordered materials. rsc.orgrsc.org

Photonic Materials and Nonlinear Optical Applications

Photonic materials are designed to control and manipulate light, forming the basis for technologies like lasers, optical waveguides, and optical switches. rsc.org Materials with significant nonlinear optical (NLO) properties are particularly valuable, as they can change the frequency, phase, or other properties of light, which is crucial for optical computing and telecommunications. researchgate.net

Organic molecules with a push-pull (D-π-A) architecture, consisting of an electron donor and an electron acceptor connected by a π-conjugated bridge, are a cornerstone of NLO material design. nih.govresearchgate.net The chrysene unit can serve as an effective π-bridge or as part of the acceptor framework. Theoretical studies on chrysene-based chromophores have shown that their NLO properties can be systematically tuned. nih.govacs.org By attaching strong electron-donating groups (like phenothiazine (B1677639) or N,N-dialkylaniline) and electron-accepting groups (like carbonitrile) to the chrysene skeleton, it is possible to create molecules with a small HOMO-LUMO gap and a large NLO response. nih.govacs.org DFT calculations on such chrysene derivatives have predicted significant first hyperpolarizability (β) values, with one study reporting a β value as high as 7.220 × 10⁻²⁷ esu for a designed molecule, indicating its potential for high-performance NLO applications. researchgate.netacs.org Doping of dibenzo[b,def]chrysene with a tricyanoethenyl group has also been shown to produce high hyperpolarizability values, making these compounds potential candidates for wavelength converters and optical pulse modulators. acs.org

Design Principles for Tunable Optoelectronic Properties via Structural Modification

A key advantage of organic materials is the ability to fine-tune their properties through precise chemical synthesis. This compound serves as a foundational structure whose optoelectronic characteristics can be rationally designed and modified. The primary strategies involve altering the donor-acceptor characteristics and extending the π-conjugation. acs.orgresearchgate.net

Push-Pull Architecture : Creating a push-pull system is a powerful method to control the electronic properties. By adding electron-donating groups to the chrysene-carbonitrile scaffold, an intramolecular charge transfer (ICT) character can be induced. This lowers the HOMO-LUMO energy gap, which typically results in a red-shift of the absorption and emission spectra and can enhance NLO properties. nih.govacs.org

Substitution Position : The specific position of functional groups on the chrysene ring is critical. Attaching bulky side groups can prevent intermolecular π-π stacking, which is often desirable to suppress the formation of non-emissive aggregates (excimers) and maintain high fluorescence quantum yields in the solid state, a crucial factor for bright OLEDs. researchgate.netchemrxiv.org

Extension of π-Conjugation : Fusing additional aromatic rings to the chrysene core, a process known as π-extension, can also be used to tune the energy gap. researchgate.net This generally leads to lower energy gaps and absorption at longer wavelengths. beilstein-journals.org

Heteroatom Introduction : Incorporating heteroatoms (like nitrogen, sulfur, or silicon) into the chrysene framework or its side groups can significantly alter the HOMO/LUMO energy levels and charge transport characteristics. researchgate.net For example, introducing triphenylamine (B166846) moieties enhances hole transport, while terpyridine groups improve electron transport. researchgate.netacs.org

Through these design principles, researchers can create a family of materials based on the chrysene-carbonitrile structure with properties tailored for specific applications, from deep-blue OLEDs to advanced NLO devices. researchgate.netacs.org

Conclusion and Future Research Directions

Summary of Key Research Findings for Chrysene-1-carbonitrile

This compound is a derivative of chrysene (B1668918), a polycyclic aromatic hydrocarbon (PAH) composed of four fused benzene (B151609) rings. wikipedia.org Chrysene itself is a natural component of coal tar. wikipedia.org The addition of a nitrile (-C≡N) group to the chrysene framework at the first position creates this compound, a compound that has garnered interest for its potential applications in materials science.

While specific research focused solely on this compound is not extensively detailed in publicly available literature, its properties can be inferred from studies on the parent molecule, chrysene, and the broader class of nitrile-functionalized PAHs. The nitrile group is known to significantly influence the electronic and photophysical properties of aromatic systems. nih.gov It is an electron-withdrawing group, which can alter the highest occupied molecular orbital (HOMO) and lowest unoccupied molecular orbital (LUMO) energy levels. nih.gov This modification is crucial for tuning the behavior of these molecules in electronic devices.

Research on related compounds, such as dibenzo[g,p]chrysene (B91316) derivatives, has shown that the introduction of substituents can impact electrochemical properties, including oxidation potentials. nih.govbeilstein-journals.org It is plausible that the nitrile group in this compound would similarly affect its redox behavior.

Spectroscopic data for the parent chrysene molecule is well-documented, providing a baseline for understanding the spectral characteristics of its derivatives. nih.govnist.gov The introduction of the nitrile group would be expected to introduce a characteristic C≡N stretching vibration in the infrared (IR) spectrum. oup.com Quantum chemical calculations on various cyano-substituted PAHs have shown that this nitrile stretch typically appears in a specific region of the IR spectrum, making it a useful marker for identifying this class of compounds. oup.com

Unexplored Avenues and Emerging Research Trends in Nitrile-Functionalized PAHs

The study of nitrile-functionalized PAHs, also known as cyano-PAHs, is a rapidly evolving field with significant unexplored territories. A primary driver of this research is their recent detection in interstellar space, which has spurred interest in their formation, stability, and spectroscopic properties under astrophysical conditions. arxiv.orgaip.orgarxiv.orgnih.govaanda.org

Key emerging research trends include:

Astrochemical Significance: The discovery of various cyano-PAHs in molecular clouds like TMC-1 has opened a new window into understanding interstellar chemistry. arxiv.orgarxiv.orgnih.gov Researchers are now focused on elucidating the gas-phase formation pathways of these molecules from smaller organic precursors. acs.orgresearchgate.net The unexpectedly high abundance of some cyano-PAHs challenges existing models of interstellar chemical evolution. aanda.org

Advanced Spectroscopic Analysis: High-resolution infrared spectroscopy, often combined with quantum chemical computations, is being used to create detailed spectral libraries for cyano-PAHs. oup.comarxiv.orgastrobiology.com This data is crucial for identifying these molecules in astronomical observations and for understanding their vibrational and electronic structures. arxiv.org

Photostability and Reactivity: Investigations into the interaction of cyano-PAHs with UV and VUV radiation are essential for understanding their fate in harsh interstellar environments. aanda.org Studies on the effect of protonation on their photostability are providing insights into their chemical evolution. aanda.org